2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
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Overview
Description
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a pyrrolidine ring and a phenylmethanesulfonyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the octahydropyrrolo[3,4-c]pyrrole core. One common approach is the thermolysis of N-phthalimidoaziridines, which are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. The reaction conditions for this process include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of amines or alcohols.
Substitution: : Generation of substituted pyridines or pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{5-phenylmethanesulfonyl-pyrrolidin-2-yl}pyridine-3-carbonitrile
2-{5-phenylmethanesulfonyl-piperidin-2-yl}pyridine-3-carbonitrile
2-{5-phenylmethanesulfonyl-aziridin-2-yl}pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile lies in its octahydropyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c20-9-16-7-4-8-21-19(16)22-10-17-12-23(13-18(17)11-22)26(24,25)14-15-5-2-1-3-6-15/h1-8,17-18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCHUQGIUQOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=C(C=CC=N3)C#N)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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